molecular formula C7H10N2O B12762457 (2E)-3-(morpholin-4-yl)prop-2-enenitrile CAS No. 23220-67-9

(2E)-3-(morpholin-4-yl)prop-2-enenitrile

Cat. No.: B12762457
CAS No.: 23220-67-9
M. Wt: 138.17 g/mol
InChI Key: RFJPLJPQYMNNEC-HNQUOIGGSA-N
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Description

(2E)-3-(morpholin-4-yl)prop-2-enenitrile is an organic compound that features a morpholine ring attached to a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(morpholin-4-yl)prop-2-enenitrile typically involves the reaction of morpholine with an appropriate acrylonitrile derivative under controlled conditions. The reaction may be catalyzed by bases or acids, depending on the desired reaction pathway. Common solvents used in the synthesis include ethanol, methanol, or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced purification techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(morpholin-4-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield amines or other reduced forms of the compound.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2E)-3-(morpholin-4-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of (2E)-3-(morpholin-4-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely, from inhibiting enzyme activity to altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(piperidin-4-yl)prop-2-enenitrile: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2E)-3-(pyrrolidin-4-yl)prop-2-enenitrile: Contains a pyrrolidine ring, offering different chemical properties.

Uniqueness

(2E)-3-(morpholin-4-yl)prop-2-enenitrile is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different ring structures.

Properties

CAS No.

23220-67-9

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(E)-3-morpholin-4-ylprop-2-enenitrile

InChI

InChI=1S/C7H10N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3H,4-7H2/b3-1+

InChI Key

RFJPLJPQYMNNEC-HNQUOIGGSA-N

Isomeric SMILES

C1COCCN1/C=C/C#N

Canonical SMILES

C1COCCN1C=CC#N

Origin of Product

United States

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